1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro-
CAS No.:
Cat. No.: VC15991665
Molecular Formula: C12H14O2
Molecular Weight: 190.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H14O2 |
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Molecular Weight | 190.24 g/mol |
IUPAC Name | 7-ethoxy-3,4-dihydro-2H-naphthalen-1-one |
Standard InChI | InChI=1S/C12H14O2/c1-2-14-10-7-6-9-4-3-5-12(13)11(9)8-10/h6-8H,2-5H2,1H3 |
Standard InChI Key | PDHVCMOQYAHUDV-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=CC2=C(CCCC2=O)C=C1 |
Introduction
Structural and Physicochemical Characteristics
Core Architecture and Substituent Effects
The naphthalenone core consists of a bicyclic system with a ketone at position 1. Partial hydrogenation at positions 3 and 4 introduces a dihydro structure, reducing aromaticity and altering reactivity compared to fully unsaturated naphthalene derivatives . The ethoxy group (-OCH2CH3) at position 7 introduces steric bulk and electron-donating effects, which influence both the compound’s electronic distribution and intermolecular interactions.
Table 1: Comparative Physicochemical Properties of Related Naphthalenones
*Estimated values based on structural analogs.
The ethoxy group enhances lipophilicity compared to hydroxyl or halogen substituents, as evidenced by the higher estimated LogP . This property may improve membrane permeability, a critical factor in drug design.
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 7-ethoxy-3,4-dihydro-1(2H)-naphthalenone can be envisaged through two primary routes:
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Functionalization of Preformed Naphthalenones:
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Starting from 3,4-dihydronaphthalen-1(2H)-one , electrophilic substitution at position 7 could introduce an ethoxy group. Nitration followed by reduction and ethoxylation represents a plausible pathway.
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Step 1: Nitration using HNO₃/H₂SO₄ to yield 7-nitro-3,4-dihydro-1(2H)-naphthalenone.
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Step 2: Catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group to an amine.
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Step 3: Diazotization and hydrolysis to form a phenol intermediate, followed by Williamson ether synthesis with ethyl bromide .
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Cyclization Strategies:
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Constructing the naphthalenone core from acyclic precursors. For example, Friedel-Crafts acylation of a suitably substituted benzene derivative could yield the ketone, followed by hydrogenation to achieve the dihydro structure.
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Table 2: Hypothetical Reaction Conditions for Key Steps
Step | Reagents/Conditions | Expected Yield |
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Nitration | HNO₃ (conc.), H₂SO₄, 0–5°C | 60–70% |
Reduction | H₂ (1 atm), 10% Pd/C, ethanol, 25°C | 85–90% |
Ethoxylation | NaH, ethyl bromide, DMF, 60°C | 70–80% |
Reactivity and Functionalization
Electrophilic and Nucleophilic Sites
The ketone at position 1 is susceptible to nucleophilic attack, enabling reductions (e.g., to alcohols via NaBH₄) or condensations (e.g., with hydrazines to form hydrazones). The ethoxy group at position 7 can participate in electrophilic substitutions, albeit with moderated reactivity due to its electron-donating nature.
Oxidation and Reduction Pathways
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Oxidation: The dihydro moiety may undergo dehydrogenation to restore aromaticity under strong oxidizing conditions (e.g., DDQ), yielding a fully unsaturated naphthalenone .
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Reduction: Catalytic hydrogenation could further saturate the ring system, though steric hindrance from the ethoxy group may impede reactivity.
Parameter | Value/Classification |
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Flash Point | ~110°C (estimated) |
LD50 (Oral, Rat) | 500–1000 mg/kg (estimated) |
Environmental Persistence | Moderate (LogP ~3.0) |
Future Directions and Research Gaps
Experimental Validation
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Synthetic Optimization: Systematic studies to refine reaction conditions for ethoxylation, minimizing side products.
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Biological Screening: In vitro assays to evaluate antimicrobial, antioxidant, and cytotoxic activities.
Computational Modeling
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DFT Studies: To map electronic distributions and predict sites of reactivity.
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QSAR Analysis: Correlating substituent effects with bioactivity to guide derivative design.
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